molecular formula C10H13Cl2N B3030455 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 90869-51-5

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B3030455
CAS RN: 90869-51-5
M. Wt: 218.12
InChI Key: ROFGJRAIZDETPN-UHFFFAOYSA-N
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Description

The compound 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a derivative of tetrahydronaphthalene, which is a structural motif found in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their syntheses, which can be informative for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been explored in several studies. For instance, a stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was developed on a multikilogram scale, involving the synthesis of sulfinyl imine and its reduction to produce the amine center with high stereochemical purity . Another study reported the synthesis of 5,6,7,8-tetrahydronaphthalen-1-amine derivatives, which were used as precursors for thiazolidinones and benzothiazepinones, indicating the versatility of tetrahydronaphthalene derivatives in synthesizing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives can exhibit atropisomerism, a phenomenon where molecules with chiral axes can exist in different isomeric forms. This was observed in the synthesis of 1,3-thiazolidin-4-ones, where variable temperature NMR (VTNMR) confirmed the presence of atropisomers, and the energy required for interconversion between these isomers was quantified . Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives can undergo various chemical reactions, as evidenced by the synthesis of n,n-di-(β-chloroethyl) derivatives from 1,5-diamino-1,2,3,4-tetrahydronaphthalene, which was carried out in two stages without the need for protecting the amino groups . This indicates that the tetrahydronaphthalene core can be functionalized under certain conditions, leading to a range of potential derivatives with varying chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives can be influenced by their molecular structure and the substituents attached to the core. For example, the atropisomerism observed in certain derivatives can affect their physical properties, such as melting points and solubility . The synthesis processes described in the papers also suggest that these compounds can be obtained with high chemical and stereochemical purities, which are important for their potential applications in pharmaceuticals and materials science .

Scientific Research Applications

Development of Synthesis Processes

  • Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a derivative of tetrahydronaphthalen-1-amine hydrochloride, demonstrating its applicability in industrial-scale chemical synthesis (Han et al., 2007).

Biological Activity and Synthesis

  • Öztaşkın et al. (2011) synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, demonstrating its potential biological activity (Öztaşkın et al., 2011).

Tumor Inhibitory and Antioxidant Activity

  • Hamdy et al. (2013) explored the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, which showed promising tumor inhibitory and antioxidant activities (Hamdy et al., 2013).

Role in Stereoselective Reduction

  • Wei-dong (2013) investigated the stereoselective reduction of acyl-protected aminonaphthyl ketones, emphasizing the compound's role in synthesizing bioactive compounds (Wei-dong, 2013).

Steric Effects in Chemical Reactions

  • Badri and Heidarizadeh (2004) studied the steric effects on the formation of imide derivatives using tetrahydronaphthalene-related compounds (Badri & Heidarizadeh, 2004).

Precursor for Novel Compounds

  • Drawanz et al. (2017) used tetrahydronaphthalen-1-amine as a precursor for synthesizing novel thiazolidinones and benzothiazepinones, highlighting its utility in medicinal chemistry (Drawanz et al., 2017).

Mechanism of Action

Mode of Action

It’s known that the compound is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This suggests that it may interact with its targets through a cyclization reaction, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands , suggesting that it may be involved in the regulation of phosphine-related biochemical pathways. The downstream effects of these pathways are currently unknown and require further investigation.

Result of Action

It’s known that the compound can act as an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids , suggesting that it may induce structural changes in these acids.

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGJRAIZDETPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726822
Record name 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90869-51-5
Record name 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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